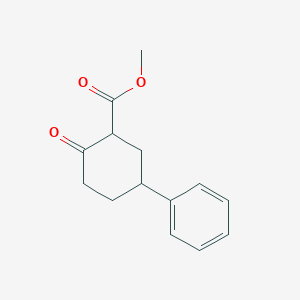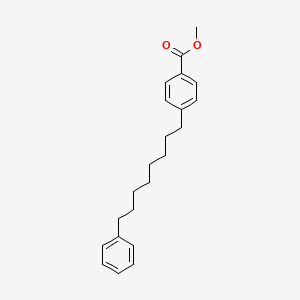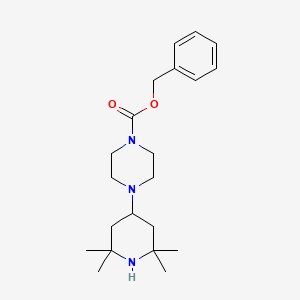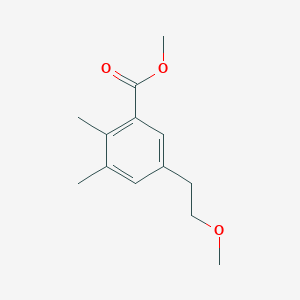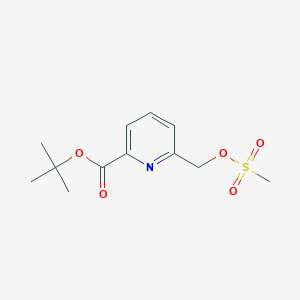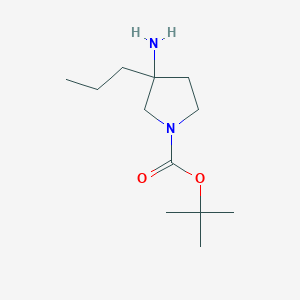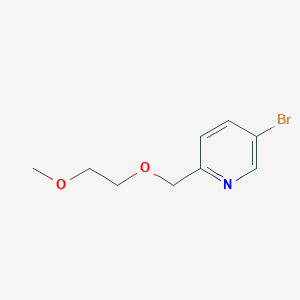
5-Bromo-2-(2-methoxyethoxymethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(2-methoxyethoxymethyl)pyridine: is a chemical compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.07 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position and a 2-(2-methoxyethoxymethyl) group at the 2nd position of the pyridine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-methoxyethoxymethyl)pyridine typically involves the bromination of 2-(2-methoxyethoxymethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-(2-methoxyethoxymethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The bromine atom can be reduced to form the corresponding 2-(2-methoxyethoxymethyl)pyridine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Pyridine N-oxides are the major products.
Reduction Reactions: The major product is 2-(2-methoxyethoxymethyl)pyridine.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-(2-methoxyethoxymethyl)pyridine is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It serves as a probe to investigate enzyme mechanisms and receptor-ligand interactions .
Medicine: The compound is explored for its potential therapeutic applications. It is used in the development of novel drugs targeting specific enzymes and receptors involved in various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers .
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(2-methoxyethoxymethyl)pyridine involves its interaction with specific molecular targets. The bromine atom and the 2-(2-methoxyethoxymethyl) group play crucial roles in binding to the active sites of enzymes or receptors . The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Comparison:
- 5-Bromo-2-methoxypyridine: Similar in structure but lacks the 2-(2-methoxyethoxymethyl) group, making it less versatile in certain synthetic applications .
- 2-Bromo-5-methylpyridine: Contains a methyl group instead of the 2-(2-methoxyethoxymethyl) group, leading to different reactivity and applications .
- 5-Bromo-2-pyridinecarboxaldehyde: Contains an aldehyde group, which significantly alters its chemical properties and applications compared to 5-Bromo-2-(2-methoxyethoxymethyl)pyridine .
Uniqueness: this compound is unique due to the presence of the 2-(2-methoxyethoxymethyl) group, which enhances its solubility and reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C9H12BrNO2 |
|---|---|
Poids moléculaire |
246.10 g/mol |
Nom IUPAC |
5-bromo-2-(2-methoxyethoxymethyl)pyridine |
InChI |
InChI=1S/C9H12BrNO2/c1-12-4-5-13-7-9-3-2-8(10)6-11-9/h2-3,6H,4-5,7H2,1H3 |
Clé InChI |
OIUREEJPURORHL-UHFFFAOYSA-N |
SMILES canonique |
COCCOCC1=NC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(cyanomethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B13882919.png)
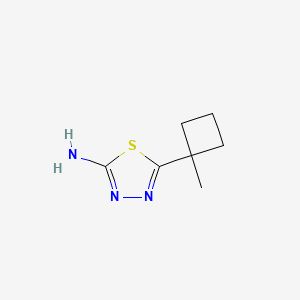
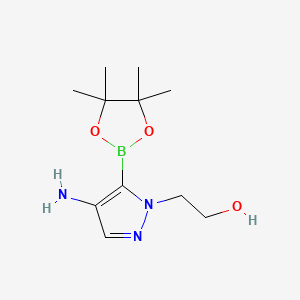
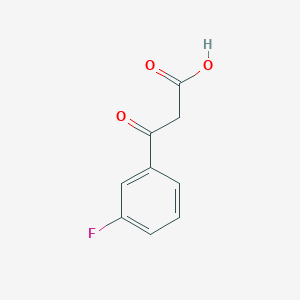
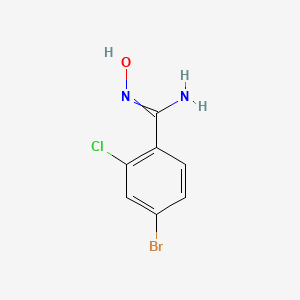
![N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882957.png)
![1-[2-(4-Aminophenyl)acetyl]azetidin-2-one](/img/structure/B13882959.png)
